molecular formula C17H26O B14131394 2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone

2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone

Cat. No.: B14131394
M. Wt: 246.4 g/mol
InChI Key: XPPBTWHNMSTPAF-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone typically involves the alkylation of a phenol derivative with tert-butyl groups. One common method is the alkylation of xylenol with isobutylene . This reaction is carried out under acidic conditions to facilitate the formation of the tert-butyl group on the phenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The separation of the desired product from by-products is achieved through techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone exerts its effects involves interactions with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes or receptors. The phenyl ring can participate in π-π interactions, further affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of tert-butyl and phenyl groups makes it particularly effective in certain applications, such as stabilizing fuels and polymers.

Properties

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-2,4-dimethylpentan-3-one

InChI

InChI=1S/C17H26O/c1-12(2)15(18)17(6,7)14-10-8-13(9-11-14)16(3,4)5/h8-12H,1-7H3

InChI Key

XPPBTWHNMSTPAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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